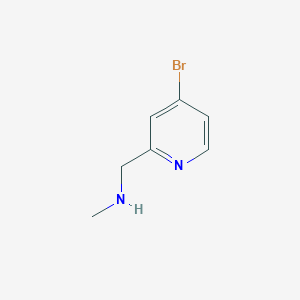

(4-Bromo-pyridin-2-ylmethyl)-methyl-amine

Description

Strategic Significance of Pyridine-Based Scaffolds in Modern Chemical Research

The pyridine (B92270) ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of modern medicinal and organic chemistry. synblock.com Its unique electronic properties, including its basicity and ability to form hydrogen bonds, make it a privileged scaffold in drug design, enhancing the pharmacokinetic properties of therapeutic agents. synblock.comnih.gov Pyridine and its derivatives are integral to over 7000 drug molecules and are found in numerous natural products like vitamins and alkaloids. prepchem.comresearchgate.net

The versatility of the pyridine scaffold allows for extensive functionalization, creating vast chemical libraries for screening. nih.gov The nitrogen atom's influence on the ring's reactivity makes it prone to nucleophilic substitution, particularly at the C-2 and C-4 positions, which is a key strategy in synthesizing complex molecules. nih.gov This adaptability has led to the development of a wide array of pharmaceuticals with diverse therapeutic applications, including antimicrobial, antiviral, and anticancer agents. fishersci.ca The replacement of a phenyl ring with a pyridine ring in certain compounds has been shown to dramatically increase biological potency, highlighting the strategic advantage of this heterocycle in lead optimization. synblock.com

Contextualizing Alkylaminopyridines in Heterocyclic Chemistry Research

Alkylaminopyridines, a subclass of pyridine derivatives, are characterized by an alkylamino group attached to the pyridine ring, often via a methylene (B1212753) linker (aminomethyl). These compounds are significant in heterocyclic chemistry due to their roles as versatile ligands, synthetic intermediates, and building blocks for more complex molecules. The 2-(aminomethyl)pyridine moiety, also known as picolylamine, is a common bidentate ligand that readily forms complexes with various metal ions. wikipedia.orgchemicalbook.comsigmaaldrich.com These complexes are utilized in catalysis and in the study of biological systems. wikipedia.orgchemicalbook.com

The synthesis of alkylaminopyridines can be achieved through several methods, including the hydrogenation of cyanopyridines or the reduction of nitromethylpyridine derivatives. prepchem.comgoogle.com The presence of the alkylamino side chain introduces a nucleophilic center and a basic site, which can be crucial for biological activity or for further chemical transformations. wikipedia.org For instance, pyridine-2-methylamine derivatives have been identified as potent inhibitors of the MmpL3 protein in Mycobacterium tuberculosis, demonstrating their potential in the development of new antitubercular agents. nih.gov The ability to modify both the pyridine ring and the alkylamino group allows for fine-tuning of the molecule's steric and electronic properties, making alkylaminopyridines a valuable class of compounds in the exploration of new chemical space for various research applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromopyridin-2-yl)-N-methylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-9-5-7-4-6(8)2-3-10-7/h2-4,9H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMBDMHSXEUBQPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NC=CC(=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401284514 | |

| Record name | 4-Bromo-N-methyl-2-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401284514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886371-85-3 | |

| Record name | 4-Bromo-N-methyl-2-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886371-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-N-methyl-2-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401284514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Preparation of 4 Bromo Pyridin 2 Ylmethyl Methyl Amine

Precursor Selection and Synthetic Route Design

The design of a viable synthetic route is paramount and begins with a retrosynthetic analysis to identify key intermediates and commercially available starting materials.

Retrosynthetic analysis is a technique used to break down a target molecule into simpler, readily available starting materials. scitepress.org For the target molecule (TM), (4-Bromo-pyridin-2-ylmethyl)-methyl-amine, two primary disconnections are considered: the C4-Br bond and the C2-C-N bond of the side chain.

Route A: Disconnection of the C-N bond. This strategy involves forming the aminomethyl side chain as a late-stage step. This disconnection points to 4-bromo-2-pyridinecarboxaldehyde as a key intermediate. This aldehyde can be condensed with methylamine (B109427) to form an imine, which is subsequently reduced to the target amine. This is a classic reductive amination pathway. masterorganicchemistry.comlibretexts.org

Route B: Disconnection of the C-Br bond. This approach involves introducing the bromine atom onto a pre-formed 2-((methylamino)methyl)pyridine scaffold. This requires a regioselective bromination at the 4-position of the pyridine (B92270) ring. The viability of this route depends on the directing effects of the existing substituents.

A visual representation of these primary retrosynthetic disconnections is shown below:

Figure 1: Retrosynthetic Analysis of this compound

The choice of starting materials is dictated by the chosen synthetic route and commercial availability.

For Route A , a common and logical starting material is 2-methyl-4-aminopyridine (B1174260) . This compound can be converted to 4-bromo-2-methylpyridine (B16423) via a Sandmeyer-type reaction. A patent describes reacting 2-methyl-4-aminopyridine with hydrobromic acid and sodium nitrite (B80452), followed by treatment with bromine, to achieve this transformation with high yield. google.comchemicalbook.com Another patented method starts from 2-chloro-4-nitropyridine, which is converted in several steps to 2-methyl-4-aminopyridine and then to the desired brominated compound. google.com

For Route B , the starting material would be 2-((methylamino)methyl)pyridine . This compound is commercially available and can be synthesized from 2-pyridinecarboxaldehyde (B72084) and methylamine via reductive amination. sigmaaldrich.com

Formation of the this compound Core Structure

The assembly of the target molecule hinges on key chemical transformations, including halogenation and the formation of the aminomethyl side chain.

While direct bromination is common, palladium-catalyzed reactions are powerful tools for constructing complex pyridine cores that can subsequently be brominated. researchgate.net The Suzuki-Miyaura cross-coupling, for instance, is a practical method for creating C-C bonds on a pyridine ring. mdpi.com A suitably functionalized pyridine, such as 4-chloro-2-methylpyridine, could undergo a palladium-catalyzed coupling reaction to introduce a different substituent, which is then replaced or is present during a subsequent bromination step.

Palladium catalysis can also be used for direct C-H functionalization. For example, chelation-assisted palladium-catalyzed reactions have been developed for the functionalization of 2-arylpyridine C-H bonds, indicating the potential for advanced, directed modifications of the pyridine scaffold before halogenation. nih.govrsc.org

Table 1: Examples of Palladium-Catalyzed Reactions for Pyridine Functionalization

| Reaction Type | Substrates | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|---|

| Suzuki Coupling | 5-bromo-2-methylpyridin-3-amine (B1289001) + Arylboronic acid | Pd(PPh₃)₄, K₃PO₄ | 5-aryl-2-methylpyridin-3-amine | mdpi.com |

| Suzuki Coupling | 2-bromopyridine + Aryl boronic acid | Pd(OAc)₂, Oxygen | 2-aryl-substituted pyridine | researchgate.net |

Reductive amination is a highly effective and widely used method for forming C-N bonds and is the key step in Route A. thermofishersci.in This two-part process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine, which is then reduced to the corresponding amine. libretexts.org

In the context of synthesizing the title compound, this involves:

Oxidation of the Precursor: The intermediate 4-bromo-2-methylpyridine is first oxidized to 4-bromo-2-pyridinecarboxaldehyde . This can be achieved using various oxidizing agents, such as selenium dioxide (SeO₂).

Reductive Amination: The resulting aldehyde, 4-bromo-2-pyridinecarboxaldehyde, is then reacted with methylamine in the presence of a reducing agent. nih.govguidechem.com Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com NaBH₃CN is particularly useful as it can selectively reduce the imine in the presence of the aldehyde. libretexts.org

An efficient, one-pot procedure for the reductive amination of similar aminopyridine systems has been developed, highlighting the utility of this method. nih.gov

Table 2: Key Reducing Agents for Reductive Amination

| Reducing Agent | Abbreviation | Key Features | Reference |

|---|---|---|---|

| Sodium Cyanoborohydride | NaBH₃CN | Mild; selectively reduces imines in the presence of carbonyls. | masterorganicchemistry.comlibretexts.org |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Mild; effective alternative to NaBH₃CN, avoiding cyanide. | masterorganicchemistry.com |

The introduction of a bromine atom at the 4-position of the pyridine ring is a critical step. The method of bromination depends on the chosen synthetic route and the nature of the substrate.

Via Sandmeyer-type Reaction: As mentioned for Route A, starting from 2-methyl-4-aminopyridine is a highly effective strategy. The amino group is converted to a diazonium salt using sodium nitrite in an acidic medium (like HBr), which then decomposes in the presence of a bromide source to yield 4-bromo-2-methylpyridine . google.comchemicalbook.com A detailed procedure involves adding 2-methyl-4-aminopyridine to 48% HBr, cooling to -5 °C, and then adding bromine followed by a sodium nitrite solution to yield the product. chemicalbook.com

Direct Bromination: Direct electrophilic bromination of the pyridine ring is challenging due to the ring's electron-deficient nature. However, the presence of activating groups can facilitate the reaction. For Route B, direct bromination of 2-((methylamino)methyl)pyridine would be required. The outcome would depend on the reaction conditions and the combined directing effects of the pyridine nitrogen and the side chain. A potential brominating agent for such a reaction is 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). google.com

Table 3: Comparison of Halogenation Strategies

| Method | Starting Material | Reagents | Product | Key Advantages | Reference |

|---|---|---|---|---|---|

| Sandmeyer-type | 2-Methyl-4-aminopyridine | HBr, NaNO₂, Br₂ | 4-Bromo-2-methylpyridine | High regioselectivity and yield. | google.comchemicalbook.com |

Optimization of Reaction Parameters and Scale-Up Considerations in Research

The efficient synthesis of this compound hinges on the meticulous optimization of various reaction parameters. A common synthetic route involves the initial preparation of a 4-bromo-2-methylpyridine precursor, followed by functionalization of the methyl group and subsequent reaction with methylamine. Each of these steps is subject to optimization to maximize yield and minimize impurities, which is crucial for both laboratory-scale research and potential industrial scale-up.

The choice of catalyst and accompanying ligands is paramount in modern organic synthesis, particularly in cross-coupling and amination reactions that are relevant to the synthesis of pyridine derivatives. While direct catalytic N-methylation of a precursor like (4-bromopyridin-2-yl)methanamine (B1373105) is a potential route, a more common approach involves the reaction of a (halomethyl)pyridine with methylamine. Palladium-catalyzed reactions are central to the synthesis of many substituted pyridines. nih.gov

For instance, in the synthesis of precursors like 2-methyl-4-phenylpyridine (B85350) from 4-bromo-2-methylpyridine via Suzuki coupling, a screening of palladium catalysts and ligands is essential. researchgate.netresearchgate.net Research has shown that the combination of a palladium source, such as Pd(dppf)Cl₂, with a suitable base can significantly enhance reaction yields. researchgate.netresearchgate.net

In the context of C-N bond formation, as would be required in the final step of the synthesis of this compound, the ligand's structure is critical. Biaryl phosphine (B1218219) ligands have been shown to be particularly effective in palladium-catalyzed amination reactions. nih.gov These ligands can improve catalyst stability and reactivity, allowing for lower catalyst loadings and milder reaction conditions. nih.gov The steric and electronic properties of the ligand influence the efficiency of both the oxidative addition and reductive elimination steps in the catalytic cycle. nih.gov For example, sterically bulky and electron-rich ligands can promote the desired C-N bond formation and suppress side reactions. nih.gov

Below is a table illustrating the effect of different ligands on a model palladium-catalyzed amination reaction, which is analogous to the synthesis of the target compound.

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd₂(dba)₃ | P(o-tolyl)₃ | NaOt-Bu | Toluene (B28343) | 80 | 65 |

| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 80 | 85 |

| Pd(OAc)₂ | DavePhos | Cs₂CO₃ | Dioxane | 100 | 92 |

| Pd(OAc)₂ | JohnPhos | K₃PO₄ | t-BuOH | 100 | 95 |

| Pd(OAc)₂ | BrettPhos | K₂CO₃ | t-BuOH | 110 | 98 |

| This table is a representative example based on data from analogous palladium-catalyzed amination reactions and serves to illustrate the impact of ligand choice on reaction outcomes. |

The choice of solvent and the precise control of reaction temperature are critical parameters that can dictate the outcome of the synthesis of this compound. The solvent not only dissolves the reactants but also influences their reactivity and the stability of intermediates and transition states.

In N-alkylation reactions, solvent polarity can play a significant role. A study on the reaction of triethylamine (B128534) and pyridine with methyl iodide showed that the rate of reaction changes with the solvent composition, indicating specific interactions between the solvent and the reactants. psu.edu For the synthesis of the target molecule, a range of solvents would typically be screened, from non-polar solvents like toluene and dioxane to polar aprotic solvents such as dimethylformamide (DMF) and acetonitrile (B52724) (MeCN). In some cases, aqueous or mixed-solvent systems can be beneficial, particularly in palladium-catalyzed cross-coupling reactions where they can help to dissolve inorganic bases. researchgate.net

Temperature control is equally crucial. While higher temperatures generally increase the reaction rate, they can also lead to the formation of undesired byproducts through decomposition or side reactions. For instance, in the amination of alkyl halides with lithium N,N-diisopropylaminoborohydride, the temperature was found to influence the competition between amination and reduction pathways. latech.edu Lower temperatures favored the desired amination product. latech.edu For the synthesis of this compound, the optimal temperature would need to be determined empirically, likely ranging from room temperature to the reflux temperature of the chosen solvent, to balance reaction rate with selectivity.

The following table summarizes the effects of different solvents and temperatures on a model N-alkylation reaction.

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Product Distribution (Amination:Reduction) |

| Methyl Iodide | iPr-LAB | THF | 0 | 95:5 |

| Methyl Iodide | iPr-LAB | THF | 65 | 70:30 |

| Methyl Iodide | iPr-LAB | Dioxane | 25 | >99:1 |

| Methyl Iodide | iPr-LAB | Dioxane | 100 | >99:1 |

| Benzyl Chloride | iPr-LAB | THF | 25 | <1:99 |

| This table is based on data for the reaction of alkyl halides with lithium N,N-diisopropylaminoborohydride (iPr-LAB) and illustrates the impact of solvent and temperature on product distribution. latech.edu |

Effective process optimization relies on the ability to accurately monitor the progress of a chemical reaction in real-time or near real-time. For the synthesis of this compound, several analytical techniques can be employed to track the consumption of starting materials and the formation of the desired product and any byproducts.

High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool for this purpose. organic-chemistry.orgresearchgate.net A reversed-phase HPLC method can be developed to separate the starting materials, intermediates, and the final product. organic-chemistry.org By taking small aliquots from the reaction mixture at various time points, the progress of the reaction can be quantified. This allows for the determination of the optimal reaction time and can help in identifying the formation of any impurities. organic-chemistry.org

A typical HPLC setup for monitoring the synthesis would involve:

Column: A C18 reversed-phase column is commonly used for the separation of organic molecules.

Mobile Phase: A gradient of water and an organic solvent, such as acetonitrile or methanol (B129727), often with a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to improve peak shape, would be employed. organic-chemistry.org

Detector: A UV detector set at a wavelength where the pyridine-containing compounds show strong absorbance (e.g., 250-270 nm) would be suitable for detection. researchgate.netsielc.com

Other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for volatile compounds, to provide information on the identity and quantity of the components in the reaction mixture. Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information and can be used to determine the ratio of product to starting material in the crude reaction mixture.

Chemical Reactivity and Transformational Pathways of 4 Bromo Pyridin 2 Ylmethyl Methyl Amine

Reactivity at the Bromo-Pyridine Moiety

The bromine atom at the C4-position of the pyridine (B92270) ring is a versatile handle for a range of functionalization reactions. Its reactivity is influenced by the electron-withdrawing nature of the pyridine nitrogen, which facilitates several classes of transformations, most notably transition-metal-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the bromo-substituent on the pyridine ring serves as an excellent electrophilic partner in these transformations.

The Suzuki-Miyaura coupling is a widely used method for forming biaryl structures or for attaching alkyl and alkenyl groups. nih.govnih.gov The reaction of a halo-pyridine, such as (4-Bromo-pyridin-2-ylmethyl)-methyl-amine, with an organoboron reagent in the presence of a palladium catalyst and a base is expected to proceed efficiently. While specific studies on this exact molecule are not extensively documented, research on analogous 5-bromo-2-methylpyridin-3-amine (B1289001) demonstrates the feasibility of this transformation. nih.govresearchgate.net The reaction tolerates a wide range of functional groups on the boronic acid partner and typically provides good to excellent yields. nih.gov The choice of catalyst, base, and solvent system is crucial for optimizing reaction outcomes.

| Catalyst | Base | Solvent | Temperature (°C) | Substrate | Product | Yield (%) | Reference |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | N-[5-bromo-2-methylpyridin-3-yl]acetamide | N-[2-methyl-5-phenylpyridin-3-yl]acetamide | 89 | nih.govresearchgate.net |

| CataCXium A Pd G3 | Cs₂CO₃ | 2-MeTHF/H₂O | 80 | 2-bromo-6-methylaniline | 2-benzyl-6-methylaniline | 95 | nih.gov |

| Pd(PPh₃)₄ | Na₂CO₃ | DME | Reflux | 2-Bromo-4-methoxypyridine | 2-(4-methoxyphenyl)-4-methoxypyridine | 93 | researchgate.net |

The Heck reaction offers a pathway to introduce alkenyl substituents at the C4-position by reacting the bromo-pyridine with an alkene under palladium catalysis. This method is fundamental for synthesizing styryl-pyridines and related derivatives.

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. organic-chemistry.orgwikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.org The resulting alkynyl-pyridines are valuable intermediates for further synthetic elaborations. scirp.org Studies on various bromopyridines, including 2-amino-3-bromopyridines and 6-bromo-3-fluoro-2-cyanopyridine, have shown that this reaction proceeds under mild conditions with high efficiency and tolerance for various functional groups on the alkyne partner. scirp.orgsoton.ac.ukscirp.org

| Catalyst System | Base | Solvent | Temperature | Substrate | Alkyne | Yield (%) | Reference |

| Pd(CF₃COO)₂ / PPh₃ / CuI | - | DMF | 100 °C | 2-amino-3-bromo-5-methylpyridine | 4-methoxyphenylacetylene | 89 | scirp.org |

| Pd(PPh₃)₄ / CuI | Et₃N | THF | Room Temp | 6-bromo-3-fluoro-2-cyanopyridine | 4-ethylphenylacetylene | - | soton.ac.uk |

| PdCl₂(PPh₃)₂ / CuI | n-Butylamine | THF | 65 °C | Bromobenzene | Phenylacetylene | - | wikipedia.org |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction allows for the substitution of the bromine atom at the C4-position with a wide variety of primary and secondary amines, as well as amides, to furnish the corresponding 4-amino- and 4-amido-pyridine derivatives. The development of specialized phosphine (B1218219) ligands has significantly expanded the scope of this reaction, enabling the coupling of even challenging substrates under mild conditions. wikipedia.orglibretexts.org Practical methods have been developed specifically for the amination of bromopyridines, highlighting the utility of this transformation in pyridine chemistry. nih.gov The reaction mechanism typically involves oxidative addition, amine coordination, deprotonation, and reductive elimination. libretexts.org

| Catalyst / Ligand | Base | Solvent | Reactants | Product Class | Reference |

| Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene (B28343) | Aryl Bromide + Primary Amine | Aryl-NHR | wikipedia.org |

| PdCl₂(dppf) | NaOt-Bu | Toluene | 2-Bromopyridine + Volatile Amine | 2-Aminopyridine | nih.gov |

| Dichlorobis(triphenylphosphine)Pd(II) / Xantphos | NaOt-Bu | Toluene | Aryl Bromide + Amine | N-Aryl Derivative | nih.gov |

The pyridine ring is inherently electron-deficient, which makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C2 and C4 (para) positions relative to the ring nitrogen. stackexchange.comyoutube.com The bromine at C4 of this compound can be displaced by strong nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer intermediate. libretexts.org The stability of this intermediate is key to the reaction's feasibility. The electron-withdrawing nitrogen atom of the pyridine ring helps to stabilize the negative charge developed during the attack of the nucleophile, especially when the attack is at the C4 position. stackexchange.com A wide range of nucleophiles, including alkoxides, thiolates, and amines, can be employed in SNAr reactions on activated halo-pyridines.

In studies on N-methylpyridinium ions, the reactivity order for halide leaving groups was found to be different from typical SNAr reactions, with bromo-substituents showing similar reactivity to chloro- and iodo-substituents, suggesting a mechanism where deprotonation of the addition intermediate is rate-controlling. nih.gov

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The reaction utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent (like n-butyllithium), facilitating deprotonation at the adjacent ortho position. organic-chemistry.orgbaranlab.org In this compound, the -(CH₂)-N(H)Me group at the C2 position can act as a DMG. This group can direct lithiation specifically to the C3 position of the pyridine ring. The resulting aryllithium intermediate is a potent nucleophile that can be trapped with various electrophiles to introduce a wide array of substituents at the C3 position, a site that is often difficult to functionalize directly.

The general principle involves the coordination of the Lewis acidic lithium to the Lewis basic nitrogen of the side-chain amine, which positions the alkyl base for deprotonation of the nearby C3 proton. wikipedia.org

| Electrophile | Reagent | Resulting Functional Group at C3 |

| Aldehydes/Ketones | RCHO / RCOR' | Hydroxyalkyl / Hydroxy-dialkyl-methyl |

| Carbon Dioxide | CO₂ (s) | Carboxylic Acid (-COOH) |

| Alkyl Halides | R-X | Alkyl (-R) |

| Iodine | I₂ | Iodo (-I) |

| Disulfides | RSSR | Thioether (-SR) |

| N,N-Dimethylformamide | DMF | Aldehyde (-CHO) |

Cross-Coupling Reactions for C-C Bond Formation

Reactivity at the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom allows it to act as a nucleophile or a ligand, leading to reactions such as N-oxidation, N-alkylation, and coordination with metal centers.

The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. This transformation is significant as it alters the electronic properties of the pyridine ring, making it more susceptible to certain substitution reactions. researchgate.netresearchgate.net For instance, the formation of 4-nitropyridine-N-oxide allows for the ready replacement of the nitro group by various nucleophiles. researchgate.net Common oxidizing agents include hydrogen peroxide, often in the presence of a catalyst like a transition metal salt or in conjunction with acetic acid. huarongpharma.comorganic-chemistry.org A continuous flow microreactor using a TS-1/H₂O₂ system has been shown to be a safe and efficient method for the N-oxidation of various pyridine derivatives. organic-chemistry.org Specifically for halopyridines, processes have been developed for their oxidation to the corresponding N-oxides using reagents like peracetic acid. google.com

N-alkylation of the pyridine nitrogen leads to the formation of quaternary pyridinium (B92312) salts. nih.gov This reaction is typically achieved by treating the pyridine derivative with an alkyl halide. The reaction can be challenging for pyridines bearing electron-withdrawing groups (EWG), as these groups reduce the nucleophilicity of the ring nitrogen. reddit.com However, methods have been developed for the N-alkylation of various pyridines, including 4-alkoxy-2-pyridones, under mild conditions using catalysts like tetrabutylammonium (B224687) iodide. researchgate.net The resulting pyridinium salts have applications as ionic liquids and catalysts. nih.gov

Table 3: N-Oxidation and N-Alkylation of Pyridine Derivatives

| Starting Material | Reagent | Product | Key Finding | Reference |

|---|---|---|---|---|

| 4-Bromopyridine Hydrochloride | Hydrogen Peroxide / Catalyst | 4-Bromopyridine N-Oxide | Oxidation activates the ring for nucleophilic substitution. | huarongpharma.com |

| Pyridine Derivatives | H₂O₂ / TS-1 Catalyst | Pyridine N-Oxides | Efficient and green continuous flow process. | organic-chemistry.org |

| Pyridine | 1-Bromoalkane | N-Alkyl Pyridinium Salt | Universal method for preparing cationic surfactants. | nih.gov |

The pyridine nitrogen and the secondary amine nitrogen in this compound can both act as donor atoms, allowing the molecule to function as a ligand in coordination complexes with various metal centers. The amino-pyridine scaffold is widely used in base metal catalysis. nsf.gov

Ligands based on 2-(aminomethyl)pyridine are known to form stable complexes with transition metals like Ni(II), Cu(II), and Cd(II). researchgate.netnih.gov The coordination environment of the metal ion can vary, leading to different geometries such as square planar, square pyramidal, or octahedral. nih.gov The presence of the bromo-substituent on the pyridine ring can influence the electronic properties of the ligand and, consequently, the catalytic activity or physical properties of the resulting metal complex. The study of such complexes is crucial for the development of new catalysts and materials. pvpcollegepatoda.org

Chemoselectivity and Regioselectivity in Complex Reaction Environments

The chemical behavior of this compound in complex reaction environments is dictated by the relative reactivity of its three key functional components: the bromo substituent at the C4 position of the pyridine ring, the pyridine nitrogen itself, and the secondary amine of the methyl-amine group. The interplay of these groups, influenced by reaction conditions, governs the chemoselectivity (which functional group reacts) and regioselectivity (where on a functional group a reaction occurs) of its transformations.

The pyridine ring is an electron-deficient system, a characteristic that is enhanced by the electron-withdrawing nature of the bromine atom. This electronic deficiency makes the ring susceptible to nucleophilic attack. The positions activated for nucleophilic aromatic substitution (SNAr) are those ortho and para to the ring nitrogen (C2, C4, and C6). In the case of this compound, the bromine atom occupies the activated C4 position, making it a prime site for substitution by nucleophiles. researchgate.net The relative ease of displacement of the bromo group is a key factor in many of its reactions.

In the context of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the C-Br bond is a highly reactive site for the formation of new carbon-carbon bonds. Studies on analogous compounds, such as 5-bromo-2-methylpyridin-3-amine, demonstrate the propensity for the bromo substituent to undergo Suzuki coupling with various arylboronic acids. mdpi.com This chemoselectivity is often high, with the C-Br bond reacting preferentially over potential N-arylation of the amine or other transformations. The choice of catalyst, base, and solvent system is crucial in optimizing the yield and selectivity of these coupling reactions. For instance, the use of Pd(PPh₃)₄ as a catalyst and K₃PO₄ as a base in a 1,4-dioxane/water solvent system has been shown to be effective for the Suzuki coupling of similar bromo-aminopyridines. mdpi.com

The methyl-amine side chain introduces another layer of reactivity. The secondary amine is nucleophilic and can participate in reactions such as acylation, alkylation, and condensation. The chemoselectivity between the reaction at the C-Br bond and the amine can be controlled by the choice of reagents and reaction conditions. For example, protection of the amino group, often through acetylation, can be employed to prevent its participation in reactions targeted at the bromo substituent. mdpi.com This strategy allows for a sequential functionalization of the molecule.

The regioselectivity of reactions involving the pyridine ring is also a critical consideration. While the C4-bromo group is the most common site for substitution, reactions directed at the C-H bonds of the pyridine ring are also possible, although they generally require specific directing groups or catalysts to achieve high regioselectivity. nih.gov The presence of the methyl-amine group at the C2 position can influence the regioselectivity of such reactions.

The following tables provide an overview of the chemoselective and regioselective reactions observed for structurally related bromo-aminopyridine derivatives, which can be extrapolated to predict the behavior of this compound.

Table 1: Chemoselective Suzuki-Miyaura Coupling of a Bromo-aminopyridine Analog

| Reactant | Coupling Partner | Catalyst | Base | Solvent | Product | Yield (%) | Reference |

| 5-Bromo-2-methylpyridin-3-amine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 5-(4-Methoxyphenyl)-2-methylpyridin-3-amine | 72 | mdpi.com |

| 5-Bromo-2-methylpyridin-3-amine | 4-Iodophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 5-(4-Iodophenyl)-2-methylpyridin-3-amine | Not specified | mdpi.com |

| 5-Bromo-2-methylpyridin-3-amine | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 5-(4-Chlorophenyl)-2-methylpyridin-3-amine | Not specified | mdpi.com |

Table 2: Regioselective Functionalization of Pyridine Derivatives

| Pyridine Derivative | Reagent | Catalyst/Activator | Position Functionalized | Product Type | Reference |

| Pyridine | Alkyl Grignard Reagent | Substituted Urea | C4 | 4-Alkylpyridine | nih.gov |

| Pyridine | Aryl Grignard Reagent | Substituted Urea | C4 | 4-Arylpyridine | nih.gov |

| 2-Bromopyridines | Carbonate | Ru(II) complex | C2 | 2-Pyridone | mdpi.com |

Applications of 4 Bromo Pyridin 2 Ylmethyl Methyl Amine As a Synthetic Intermediate

Precursor in the Synthesis of Diverse Heterocyclic Frameworks

Construction of Advanced Medicinal Chemistry Scaffolds

No specific examples or research studies were identified that utilize (4-Bromo-pyridin-2-ylmethyl)-methyl-amine for the construction of advanced medicinal chemistry scaffolds.

Development of Novel Ligands for Catalysis Research

There is no available literature detailing the synthesis of novel ligands for catalysis research starting from this compound.

Role in Diversity-Oriented Synthesis (DOS) and Library Generation

The application of this compound in diversity-oriented synthesis or the generation of chemical libraries has not been documented in publicly accessible scientific literature.

Contributions to New Synthetic Method Development

No new synthetic methods have been reported that specifically feature this compound as a key reactant or intermediate.

Design and Synthesis of Molecular Probes for Chemical Biology Research

The design and synthesis of molecular probes for chemical biology research using this compound as a building block have not been described in any available research.

Advanced Analytical Methodologies for Research Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of newly synthesized compounds. By probing the interactions of molecules with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Vibrational Spectroscopy (FTIR, Raman) provide detailed information about the connectivity of atoms, molecular weight, and the presence of specific functional groups.

Advanced Nuclear Magnetic Resonance (NMR) Experiments

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For a molecule like (4-Bromo-pyridin-2-ylmethyl)-methyl-amine, a suite of NMR experiments would be employed to confirm its constitution.

¹H NMR (Proton NMR): This experiment provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For the target molecule, distinct signals would be expected for the three protons on the pyridine (B92270) ring, the methylene (B1212753) (-CH₂-) protons, and the methyl (-CH₃) protons. The chemical shifts (δ) are influenced by the electronic effects of the bromine atom and the nitrogen atoms. For a related compound, (4-Bromopyridin-2-yl)methanamine (B1373105) , ¹H NMR data has been reported, which can serve as a reference. chemicalbook.com

¹³C NMR (Carbon NMR): This technique detects the carbon atoms in the molecule, providing information on the carbon skeleton. For this compound, seven distinct signals would be anticipated in the ¹³C NMR spectrum, corresponding to the five carbons of the pyridine ring, the methylene carbon, and the methyl carbon.

2D NMR Experiments (COSY, HSQC, HMBC): To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments are crucial.

COSY (Correlation Spectroscopy) would reveal which protons are spin-spin coupled, helping to identify adjacent protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This would link the proton signals of the methylene and methyl groups to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connection between the methylene group and the C2 position of the pyridine ring, and the N-methyl group's attachment to the nitrogen atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on the analysis of similar structures. Actual experimental values may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine H-3 | ~7.4-7.6 | ~122-125 |

| Pyridine H-5 | ~7.2-7.4 | ~125-128 |

| Pyridine H-6 | ~8.4-8.6 | ~150-152 |

| Methylene (-CH₂-) | ~3.7-3.9 | ~55-58 |

| Methyl (-CH₃) | ~2.3-2.5 | ~42-45 |

| Pyridine C-2 | - | ~158-162 |

| Pyridine C-4 | - | ~130-135 (C-Br) |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₇H₉BrN₂), HRMS would be used to determine its exact mass. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.

Table 2: Expected HRMS Data for this compound

| Ion | Calculated Exact Mass |

| [C₇H₉⁷⁹BrN₂]⁺ | 200.0003 |

| [C₇H₉⁸¹BrN₂]⁺ | 202.0000 |

The fragmentation pattern observed in the mass spectrum can also provide structural information. Common fragmentation pathways for this molecule would likely involve the loss of the bromine atom or cleavage at the benzylic position (the C-N bond of the methylene group).

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

FTIR Spectroscopy: In the FTIR spectrum of this compound, key absorption bands would confirm the presence of the pyridine ring and the secondary amine.

N-H Stretch: A weak to medium absorption band is expected in the region of 3300-3500 cm⁻¹ for the secondary amine (N-H) stretching vibration.

C-H Stretches: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene and methyl groups would be observed just below 3000 cm⁻¹.

C=N and C=C Stretches: The characteristic stretching vibrations of the pyridine ring (C=N and C=C bonds) are expected in the 1400-1600 cm⁻¹ region.

C-Br Stretch: The C-Br stretching vibration would be found in the fingerprint region, typically between 500 and 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The symmetric vibrations of the pyridine ring are often strong in the Raman spectrum. Studies on related molecules like 2-bromo-4-methylaniline (B145976) have utilized both FTIR and Raman spectroscopy in conjunction with computational methods to achieve a complete vibrational assignment. nih.gov

Table 3: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Technique |

| N-H Stretch (secondary amine) | 3300-3500 | FTIR |

| Aromatic C-H Stretch | 3000-3100 | FTIR, Raman |

| Aliphatic C-H Stretch | 2850-2960 | FTIR, Raman |

| Pyridine Ring (C=C, C=N) | 1400-1600 | FTIR, Raman |

| C-N Stretch | 1000-1250 | FTIR |

| C-Br Stretch | 500-600 | FTIR, Raman |

Chromatographic Methods for Purity Assessment and Isolation in Research

Chromatographic techniques are essential for separating the target compound from starting materials, byproducts, and other impurities, as well as for assessing its purity.

Preparative and Analytical High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the purification (preparative HPLC) and purity analysis (analytical HPLC) of non-volatile compounds like this compound.

Analytical HPLC: A reversed-phase HPLC method, typically using a C18 column, would be developed to assess the purity of the synthesized compound. A mobile phase consisting of a mixture of water (often with an acid modifier like trifluoroacetic acid or formic acid to improve peak shape for amines) and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be employed. A gradient elution method, where the proportion of the organic solvent is increased over time, would likely be necessary to separate the target compound from any impurities with different polarities. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

Preparative HPLC: If other purification methods like column chromatography are insufficient to achieve the desired purity, preparative HPLC can be used to isolate the compound. This technique uses larger columns and higher flow rates to handle larger quantities of material.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for the analysis of volatile compounds. While this compound itself may have limited volatility, GC-MS is an excellent tool for identifying any volatile byproducts or unreacted starting materials from a synthesis reaction.

For instance, if the synthesis involves the reaction of 4-bromo-2-(chloromethyl)pyridine (B6594334) with methylamine (B109427), GC-MS could be used to detect any remaining 4-bromo-2-(chloromethyl)pyridine. The retention time of a compound in the GC column provides one level of identification, which is then confirmed by the mass spectrum of the eluting compound. In cases where isomers are present, specific GC conditions can often be developed to achieve their separation, as has been demonstrated for regioisomeric brominated amphetamines.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

To perform this analysis on this compound, a suitable single crystal of the compound would first need to be grown. This is typically achieved by slow evaporation of a saturated solution, or by other crystallization techniques such as vapor diffusion or cooling crystallization. Once a high-quality crystal is obtained, it is mounted on a goniometer and subjected to a focused beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the crystal's electron density is collected by a detector.

The analysis of this diffraction data allows for the determination of the unit cell parameters, space group, and the precise coordinates of each atom within the asymmetric unit. For instance, in studies of related bromo-substituted pyridine derivatives, SCXRD has been instrumental in confirming their molecular structures. A study on tris[(6-bromopyridin-2-yl)methyl]amine, a structurally related compound, utilized X-ray diffraction to determine its molecular structure, revealing it belongs to the triclinic, P-1 space group. researchgate.net Similarly, the crystal structure of dibromido{(2-pyridyl)methylamine}zinc was elucidated using SCXRD, confirming its monoclinic space group (P 21/c). chemrevlett.com

For this compound, the expected crystallographic data would include the parameters presented in the interactive table below.

Interactive Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| a (Å) | Value to be determined experimentally |

| b (Å) | Value to be determined experimentally |

| c (Å) | Value to be determined experimentally |

| α (°) | 90 |

| β (°) | Value to be determined experimentally |

| γ (°) | 90 |

| Volume (ų) | Value to be determined experimentally |

| Z (molecules per unit cell) | Value to be determined experimentally |

| Calculated Density (g/cm³) | Value to be determined experimentally |

| R-factor | < 0.05 for a well-refined structure |

The refinement of the crystal structure would provide definitive bond lengths, such as the C-Br, C-N, and N-C(methyl) distances, and the torsion angles that define the conformation of the pyridylmethylamine backbone. This information is crucial for understanding the steric and electronic properties of the molecule.

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. It determines the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and in this case, bromine) in a pure sample. This data is then compared with the theoretical percentages calculated from the compound's molecular formula.

For this compound, with a molecular formula of C₇H₉BrN₂, the theoretical elemental composition can be precisely calculated. An experimental analysis would involve the combustion of a small, accurately weighed sample of the purified compound. The resulting combustion products (CO₂, H₂O, and N₂) are collected and quantified. The bromine content is typically determined by other methods, such as titration or ion chromatography, after decomposition of the compound.

The experimentally determined percentages should closely match the theoretical values, within an acceptable margin of error (typically ±0.4%), to confirm the compound's elemental composition and purity. The synthesis and characterization of various bromo-substituted pyridine derivatives consistently report the use of elemental analysis to validate their composition. researchgate.net

The expected and theoretical elemental analysis data for this compound are presented in the interactive table below.

Interactive Table 2: Elemental Analysis Data for this compound

| Element | Theoretical % | Experimental % (Expected) |

| Carbon (C) | 41.81 | 41.81 ± 0.4 |

| Hydrogen (H) | 4.51 | 4.51 ± 0.4 |

| Nitrogen (N) | 13.93 | 13.93 ± 0.4 |

| Bromine (Br) | 39.75 | 39.75 ± 0.4 |

A close correlation between the experimental and theoretical values from elemental analysis, in conjunction with the detailed structural information from single-crystal X-ray diffraction, provides irrefutable evidence for the successful synthesis and purity of this compound.

Computational and Theoretical Investigations on 4 Bromo Pyridin 2 Ylmethyl Methyl Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and predicting the chemical behavior of molecules.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For (4-Bromo-pyridin-2-ylmethyl)-methyl-amine, DFT calculations can be employed to model potential reaction pathways, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. mdpi.com The bromine atom at the 4-position of the pyridine (B92270) ring is a key functional group, and its reactivity can be assessed by calculating the activation energies for various transformations. For instance, in Suzuki-Miyaura coupling reactions, DFT can help in understanding the mechanism and regioselectivity of the process. mdpi.com

Theoretical studies on similar bromopyridine derivatives have shown that the choice of functional and basis set, such as B3LYP or M06-2X with a basis set like 6-311++G(d,p), is crucial for obtaining accurate results. tandfonline.com Such calculations can predict the feasibility of different reaction pathways by comparing the thermodynamic and kinetic parameters of the intermediates and transition states. The table below illustrates hypothetical relative energies for a proposed reaction pathway.

Table 1: Hypothetical DFT-Calculated Relative Energies for a Reaction Pathway of this compound

| Species | Functional/Basis Set | Relative Energy (kcal/mol) |

| Reactant | B3LYP/6-31G(d,p) | 0.0 |

| Transition State 1 | B3LYP/6-31G(d,p) | +25.4 |

| Intermediate | B3LYP/6-31G(d,p) | -5.2 |

| Transition State 2 | B3LYP/6-31G(d,p) | +18.9 |

| Product | B3LYP/6-31G(d,p) | -15.7 |

This table is illustrative and based on typical values for similar reactions.

The biological activity and physical properties of this compound are influenced by its three-dimensional structure. Conformational analysis helps in identifying the most stable geometries of the molecule. By rotating the single bonds, such as the C-C bond connecting the pyridine ring and the methylamine (B109427) group, and the C-N bond of the methylamine moiety, a potential energy surface can be generated.

DFT calculations can be used to determine the energies of different conformers and the rotational barriers between them. This information is critical for understanding how the molecule might interact with a biological target. For example, studies on related pyridine derivatives have used DFT to explore the dihedral angles and identify the global minimum energy conformation. researchgate.net The energy landscape can reveal the flexibility of the molecule and the population of different conformers at a given temperature.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the study of intermolecular interactions and the behavior of molecules in different environments, such as in solution or within a crystal lattice. rsc.org For this compound, MD simulations can be used to investigate its interactions with solvent molecules, ions, or biological macromolecules like proteins. mdpi.comresearchgate.net

These simulations, which are based on classical mechanics, can model the movement of atoms over time, providing insights into processes like binding to a receptor or crossing a cell membrane. rsc.org The choice of force field (e.g., GAFF, CHARMM, OPLS) is a critical parameter in MD simulations and can influence the accuracy of the results. rsc.org By analyzing the trajectories from MD simulations, one can calculate properties such as radial distribution functions, hydrogen bond lifetimes, and binding free energies.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can aid in the characterization of this compound. Time-dependent DFT (TD-DFT) is a widely used method to predict electronic absorption spectra (UV-Vis). tandfonline.comacs.org By calculating the excitation energies and oscillator strengths, the λmax values can be estimated.

Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated using DFT. researchgate.net These calculated frequencies are often scaled to better match experimental data. researchgate.net Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be predicted with good accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. These predictions are valuable for confirming the structure of newly synthesized compounds. researchgate.net

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Parameter | Method | Predicted Value |

| λmax (UV-Vis) | TD-DFT/B3LYP | 275 nm |

| C=N stretch (IR) | DFT/B3LYP | 1590 cm⁻¹ |

| Pyridine-H (¹H NMR) | GIAO/DFT | δ 8.5, 7.6, 7.4 ppm |

| CH₂ (¹H NMR) | GIAO/DFT | δ 3.8 ppm |

| N-CH₃ (¹H NMR) | GIAO/DFT | δ 2.5 ppm |

This table is illustrative and represents typical predicted values for a molecule with this structure.

Cheminformatics Approaches for Structure-Activity Relationship (SAR) Studies

Cheminformatics utilizes computational methods to analyze chemical data and derive relationships between chemical structure and biological activity or physical properties. d-nb.info For this compound, cheminformatics approaches can be used in Structure-Activity Relationship (SAR) studies to understand how modifications to its structure would affect its biological function. collaborativedrug.com

By building a dataset of similar compounds with known activities, quantitative structure-activity relationship (QSAR) models can be developed. nih.gov These models use molecular descriptors (e.g., molecular weight, logP, topological indices) to create a mathematical equation that predicts the activity of new, untested compounds. This can guide the synthesis of more potent and selective analogs. researchgate.net Scaffold analysis and molecular complexity metrics are other cheminformatics tools that can be applied to explore the chemical space around this compound and identify key structural features for activity. nih.gov

Future Research Directions and Emerging Avenues

Sustainable and Environmentally Benign Synthetic Approaches

The development of green and sustainable synthetic routes for valuable chemical intermediates is a primary goal in modern chemistry. Future research should focus on developing eco-friendly methods for the synthesis of (4-Bromo-pyridin-2-ylmethyl)-methyl-amine and its precursors, moving away from conventional methods that may involve hazardous reagents and solvents.

A plausible synthetic pathway to the target compound starts from 4-bromo-2-methylpyridine (B16423). This involves a two-step process: radical bromination of the 2-methyl group to form 2-(bromomethyl)-4-bromopyridine, followed by nucleophilic substitution with methylamine (B109427). Key areas for green innovation include:

Microwave-Assisted Synthesis: Utilizing microwave irradiation can dramatically reduce reaction times from hours to minutes and increase yields, representing a more energy-efficient approach. nih.govacs.org

Green Solvents and Catalysts: Replacing traditional volatile organic solvents with greener alternatives like ethanol, water, or ionic liquids is a critical step. benthamscience.comnih.gov Furthermore, employing reusable, solid-supported catalysts, such as activated fly ash, could streamline purification and minimize waste. bhu.ac.in

Table 1: Comparison of Conventional vs. Proposed Green Synthetic Techniques

| Synthetic Aspect | Conventional Approach | Proposed Green Alternative | Potential Benefits |

|---|---|---|---|

| Energy Source | Conventional heating (oil baths, heating mantles) | Microwave irradiation | Reduced reaction time, lower energy consumption |

| Solvents | Chlorinated hydrocarbons, DMF, Dioxane | Ethanol, Water, Ionic Liquids | Reduced toxicity and environmental impact |

| Process | Multi-step synthesis with intermediate isolation | One-pot, multicomponent reactions | Higher atom economy, less waste, simplified procedure |

| Catalysis | Homogeneous, single-use catalysts | Reusable heterogeneous catalysts (e.g., activated fly ash) | Easier product purification, catalyst recycling |

Exploration of Novel Catalytic Transformations

The structure of this compound is ideal for exploring a range of catalytic transformations. The C-Br bond at the 4-position serves as a versatile handle for cross-coupling reactions, while the aminomethylpyridine moiety at the 2-position can act as a bidentate ligand for transition metals.

Future research could pursue:

Cross-Coupling Reactions: The bromine atom is a prime site for well-established palladium-catalyzed reactions like Suzuki-Miyaura, Heck, and Stille couplings. researchgate.net These methods would allow for the synthesis of a vast library of new analogues by introducing diverse aryl, heteroaryl, or alkyl groups at the 4-position, significantly expanding the chemical space for this scaffold.

Modern Catalytic Methods: Advanced techniques such as photo-induced catalysis could enable novel transformations under mild, redox-neutral conditions. nih.gov Additionally, base-catalyzed aryl halide isomerization could be explored to achieve functionalization at different positions on the pyridine (B92270) ring, leading to non-traditional substitution patterns. rsc.org

Ligand Development for Catalysis: The N,N-chelating site formed by the pyridine nitrogen and the secondary amine can coordinate with various transition metals. Research into the synthesis of metal complexes using this compound as a ligand could lead to new catalysts. An analogue, tris[(6-bromopyridin-2-yl)methyl]amine (TPABr3), is known to form coordination compounds, suggesting similar potential for the target molecule in developing catalysts for reactions like carbene or nitrene transfers. nih.gov

Integration in Supramolecular Chemistry and Materials Science Research

The field of supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions. The structural features of this compound make it an excellent candidate for a building block (or "tecton") in creating novel supramolecular assemblies and functional materials.

Emerging avenues include:

Crystal Engineering: The pyridine ring can participate in aromatic π–π stacking, while the amine and bromo groups can act as hydrogen and halogen bond donors/acceptors, respectively. Studies on the solid-state packing of this molecule and its derivatives could lead to the design of new crystalline materials with specific topologies and properties. researchgate.net

Supramolecular Cages and Sensors: The closely related ligand, tris(2-pyridylmethyl)amine (B178826) (TPA), is a well-known building block for constructing supramolecular cages and sensors for metal ions. nih.gov By analogy, this compound could be used to create new receptors or sensors. The bromo-substituent provides a reactive site for post-assembly modification, allowing for the fine-tuning of the properties of the final supramolecular structure.

High-Throughput Synthesis and Screening Applications

To unlock the full potential of the this compound scaffold, particularly for applications in drug discovery and materials science, high-throughput methods are essential. These technologies allow for the rapid synthesis and evaluation of large numbers of compounds.

Future work should focus on:

High-Throughput Experimentation (HTE): HTE platforms can be used to perform numerous reactions in parallel on a microscale. This would enable the rapid optimization of reaction conditions (e.g., catalysts, solvents, bases) for the catalytic transformations described in section 7.2. scienceintheclassroom.org This approach accelerates the generation of large, diverse chemical libraries based on the core structure. Flow chemistry presents another powerful technique for efficient and scalable library synthesis. numberanalytics.com

High-Throughput Screening (HTS): Once a library of derivatives is synthesized, HTS can be employed to test them against a wide array of biological targets to identify potential drug leads. thermofisher.com Modern screening platforms utilize various detection methods, including fluorescence, luminescence, and mass spectrometry, to quickly identify "hits" from libraries containing thousands of compounds. nih.govnih.gov Creating and screening a library derived from this compound could rapidly uncover novel biological activities.

Table 2: High-Throughput Workflow for Derivative Library Development

| Stage | Technology/Method | Objective | Example Application |

|---|---|---|---|

| 1. Synthesis Optimization | High-Throughput Experimentation (HTE) | Rapidly find optimal conditions for coupling reactions. | Screening 96 catalyst/base combinations for Suzuki coupling at the 4-bromo position. scienceintheclassroom.org |

| 2. Library Production | Parallel Synthesis / Flow Chemistry | Synthesize a diverse library of hundreds of analogues. | Reacting the scaffold with a diverse set of boronic acids to create a focused library. |

| 3. Biological Evaluation | High-Throughput Screening (HTS) | Identify compounds with desired biological activity. | Screening the library against a panel of protein kinases or GPCRs. thermofisher.com |

| 4. Hit Analysis | High-Throughput Mass Spectrometry | Confirm hits and analyze reaction outcomes. | Using MALDI-MS to directly analyze assay plates for product formation or inhibition. nih.gov |

Q & A

Basic Synthesis: What are the standard synthetic routes for (4-Bromo-pyridin-2-ylmethyl)-methyl-amine?

Answer:

The compound is typically synthesized via nucleophilic substitution starting from 4-bromo-2-methylbenzyl chloride. Key steps include:

- Reagents : Ethylamine/methylamine under basic conditions (e.g., NaOH/KCO) .

- Solvents : Dichloromethane or toluene for optimal reactivity.

- Work-up : Acid-base extraction to isolate the product.

Table 1: Reaction Parameters

| Parameter | Condition |

|---|---|

| Temperature | 25–80°C |

| Yield | ~60–75% (lab-scale) |

| Purity | Confirmed via H NMR and LC-MS . |

Advanced Synthesis: How can regioselectivity be controlled during bromination of pyridine derivatives?

Answer:

Regioselectivity is influenced by substituent directing effects and catalyst choice:

- Electrophilic bromination : Use N-bromosuccinimide (NBS) with FeBr to favor bromination at the 4-position of pyridine .

- Steric effects : Methyl groups at adjacent positions (e.g., 2- or 6-) hinder undesired sites.

- Computational modeling : DFT calculations predict electron density distribution to guide reagent selection .

Structural Characterization: What advanced techniques validate the crystal structure of this compound?

Answer:

- X-ray crystallography : Refinement using SHELXL (via Olex2 or similar software) provides precise bond lengths/angles. The bromine atom’s heavy atom effect aids phasing .

- Cambridge Structural Database (CSD) : Compare with >250,000 structures to confirm stereochemical accuracy .

- Spectroscopy : C NMR and IR verify amine and bromine functional groups .

Reactivity: How does the bromine substituent influence cross-coupling reactions?

Answer:

The C-Br bond enables Suzuki-Miyaura or Buchwald-Hartwig couplings:

- Catalysts : Pd(PPh) or CuI for aryl-aryl or C-N bond formation.

- Applications : Synthesize biaryl pharmacophores or metal-organic frameworks (MOFs) .

Note : Bromine’s electronegativity increases oxidative addition efficiency in Pd-mediated reactions.

Biological Activity: What experimental designs assess antimicrobial potential?

Answer:

- Assay design : Use in vitro MIC (Minimum Inhibitory Concentration) tests against Gram+/Gram- bacteria (e.g., S. aureus, E. coli).

- Controls : Include ampicillin and solvent-only blanks.

- Mechanistic studies : Fluorescence microscopy to evaluate membrane disruption .

Table 2: Bioactivity Data (Hypothetical)

| Strain | MIC (µg/mL) |

|---|---|

| S. aureus | 32 |

| E. coli | >128 |

Computational Modeling: How can reactivity be predicted for derivative synthesis?

Answer:

- Database tools : REAXYS and PubChem predict reaction pathways using historical data .

- DFT calculations : Optimize transition states for bromine substitution or amine functionalization.

- ADMET profiling : SwissADME predicts pharmacokinetics (e.g., logP, bioavailability) .

Data Contradiction: Why do bromination yields vary across studies?

Answer:

Discrepancies arise from:

- Catalyst purity : Impurities in FeBr reduce efficiency.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor side reactions .

- Temperature control : Exothermic reactions require precise cooling (0–5°C) for reproducibility .

Coordination Chemistry: Can the amine group act as a ligand for metal complexes?

Answer:

Yes, the methylamine moiety serves as a monodentate ligand :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.